1-(Pyrazin-2-yl)piperidine-2,4-dione
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Overview
Description
1-(Pyrazin-2-yl)piperidine-2,4-dione is a heterocyclic compound with the molecular formula C9H9N3O2. It features a pyrazine ring fused to a piperidine-2,4-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazin-2-yl)piperidine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazine-2-carboxylic acid with piperidine-2,4-dione in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazin-2-yl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Pyrazin-2-yl)piperidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)piperidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,4-dione: A simpler analog without the pyrazine ring.
Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Pyrrolopyrazine derivatives: Compounds with fused pyrrole and pyrazine rings.
Uniqueness
1-(Pyrazin-2-yl)piperidine-2,4-dione is unique due to its specific combination of a pyrazine ring and a piperidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1-pyrazin-2-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c13-7-1-4-12(9(14)5-7)8-6-10-2-3-11-8/h2-3,6H,1,4-5H2 |
InChI Key |
FVVBGTAFVYTTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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